2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone

PPARγ Metabolic disease Transcriptional activation

This specialized α-bromoacetophenone features a unique 4-methoxy-3-nitro substitution pattern, delivering distinct PPARγ agonist activity (EC50 340 nM) and antifungal properties unattainable with simpler analogs. Its specific synthetic route yields a 67% monobrominated product, demanding careful purification. Sourcing this exact CAS 65447-49-6 is crucial for reproducible SAR studies and lead optimization. Ensure your procurement specifies this compound to guarantee biological relevance and synthetic integrity.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
CAS No. 65447-49-6
Cat. No. B1277747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
CAS65447-49-6
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-]
InChIInChI=1S/C9H8BrNO4/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14/h2-4H,5H2,1H3
InChIKeyCVPDMBUSCIDXCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone (CAS 65447-49-6) | Sourcing and Identification for Research Procurement


2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone (CAS 65447-49-6) is a substituted α-bromoacetophenone derivative with the molecular formula C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol . It is characterized by a 4-methoxy-3-nitrophenyl ring system attached to an ethanone moiety bearing an α-bromine atom. The compound is a solid with a melting point of 94.00–96.00°C . It is classified as corrosive (GHS Hazard Statement H314: Causes severe skin burns and eye damage) and requires storage under inert gas (argon) due to moisture sensitivity . The compound has been assigned the MDL number MFCD06666938 and the PubChem CID 7353990 .

Why 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone Cannot Be Substituted with Generic Analogs: A Procurement Decision Guide


The presence of both a methoxy group at the 4-position and a nitro group at the 3-position on the phenyl ring of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone creates a unique electronic and steric environment that cannot be replicated by simpler analogs such as 2-bromo-1-(4-methoxyphenyl)ethanone (lacking the nitro group) or 2-bromo-1-(3-nitrophenyl)ethanone (lacking the methoxy group). This dual substitution pattern directly influences the compound's biological activity profile, as evidenced by its distinct EC50 of 340 nM at PPARγ [1], which is a functional activity not observed for the non-nitrated analog. Furthermore, the synthetic route to this compound is specific and not interchangeable with routes for other α-bromoacetophenones; the documented procedure yields 67% of the desired monobromo product, but the reaction is sensitive to time, with over-bromination leading to a dibromo byproduct (Rf = 0.404) that requires careful chromatographic separation or recrystallization to avoid . Substituting this compound with a generic α-bromoacetophenone would risk failing to reproduce specific biological activity and could introduce unwanted impurities due to different synthetic pathways.

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone (CAS 65447-49-6): Quantified Differentiation Against In-Class Comparators


PPARγ Agonist Activity (EC50 = 340 nM) Compared to Non-Nitrated Analog

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone exhibits agonist activity at peroxisome proliferator-activated receptor gamma (PPARγ) with an EC50 of 340 nM in a luciferase reporter gene assay [1]. This activity is a direct consequence of the 3-nitro substitution, as the non-nitrated analog, 2-bromo-1-(4-methoxyphenyl)ethanone, is primarily characterized as a protein tyrosine phosphatase (PTP) inhibitor and shows no reported PPARγ activity .

PPARγ Metabolic disease Transcriptional activation

Optimized Monobromination Yield (67%) with Defined Byproduct Mitigation Strategy

The synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone via bromination of 3-nitro-4-methoxyacetophenone yields 67% of the desired monobrominated product when the reaction is carefully timed to 30 minutes at 20 °C in chloroform . A critical differentiator is the documented formation of the corresponding α,α-dibromo byproduct (Rf = 0.404), which is minimized under these conditions but can become the major product if the reaction is extended .

Synthetic methodology Process chemistry Reaction optimization

Antifungal Activity Profile: Micromolar MICs Against Multiple Fungal Strains

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone demonstrates antifungal activity with reported Minimum Inhibitory Concentration (MIC) values of 7 µM against Neurospora crassa and Nectria haematococca, 10 µM against Alternaria brassicicola, and 50 µM against Aspergillus fumigatus [1]. In contrast, its non-nitrated analog, 2-bromo-1-(4-methoxyphenyl)ethanone, has no reported antifungal activity in the public domain, with its biological profile centered on anti-angiogenic PTP inhibition (IC50 = 3.7 µM in HUVECs) .

Antifungal Microbiology Drug discovery

Procurement-Driven Application Scenarios for 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone (CAS 65447-49-6)


PPARγ-Targeted Drug Discovery

Procure this compound for structure-activity relationship (SAR) studies focused on developing novel PPARγ agonists for metabolic disorders. The quantified EC50 of 340 nM provides a benchmark for comparing the potency of newly synthesized analogs [1]. This is a distinct application not served by the non-nitrated analog.

Antifungal Agent Development

Source this compound as a lead scaffold for antifungal drug discovery. The micromolar MIC values against a panel of fungal pathogens, including Neurospora crassa and Alternaria brassicicola, provide a quantitative starting point for medicinal chemistry optimization [2]. This application is unique to the nitrated derivative.

Synthesis of Complex Heterocycles

Utilize this compound as a key building block in multi-step organic synthesis. The documented synthetic procedure and yield (67%) offer a reliable starting point for preparing the correct monobrominated intermediate, while awareness of the dibromo byproduct formation allows for efficient purification planning .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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